molecular formula C19H18N6O B2406547 N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396757-80-4

N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2406547
CAS No.: 1396757-80-4
M. Wt: 346.394
InChI Key: UJCFDCVDFUQPCO-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-13-6-8-15(9-7-13)25-23-18(22-24-25)19(26)20-11-10-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,21H,10-11H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCFDCVDFUQPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting with indole derivatives and tetrazole formation. The characterization of the compound can be performed using various spectroscopic methods such as NMR, IR, and mass spectrometry, confirming its structure and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related tetrazole-based compounds demonstrate potent inhibitory effects on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The IC50 values for these compounds often range in the low micromolar concentrations, suggesting strong efficacy compared to standard treatments like Doxorubicin .

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HT-296.43Doxorubicin2.24
PC-39.83Doxorubicin3.86

The mechanism by which this compound exerts its biological effects may involve the disruption of microtubule dynamics. Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis in cancer cells .

3. Antioxidant and Antimicrobial Properties

In addition to anticancer activity, this compound may also exhibit antioxidant properties. Research has highlighted that tetrazole derivatives can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related cellular damage. Furthermore, certain analogs have demonstrated antibacterial activity against pathogenic bacteria with lower minimum inhibitory concentrations than traditional antibiotics like ciprofloxacin .

Case Studies

Several studies have explored the biological activity of related tetrazole compounds:

  • Study on Microtubule Destabilizers : A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for anticancer activity. Among these, specific compounds showed significant potency against various cancer cell lines by targeting tubulin .
  • Evaluation Against Cancer Cell Lines : In vitro testing of related tetrazole derivatives revealed promising results in inhibiting cancer cell proliferation across multiple tumor types, reinforcing the therapeutic potential of tetrazole-containing compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions, including the formation of tetrazole rings through cyclization reactions. Methods such as the Ugi reaction have been employed to create this compound, allowing for the incorporation of various functional groups that enhance its biological activity .

Key Steps in Synthesis:

  • Formation of Tetrazole: The tetrazole ring is synthesized through the reaction of isocyanides with azides.
  • Indole Substitution: The indole moiety is introduced via nucleophilic substitution reactions, which are crucial for enhancing the pharmacological profile of the compound.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of this compound show significant inhibition zones in diameter when tested against pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Staphylococcus aureus21
Bacillus subtilis22
Escherichia coli18

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Molecular docking studies indicate that it interacts effectively with key proteins involved in cancer cell proliferation and survival, such as DNA gyrase . Experimental data reveal that derivatives of this compound can inhibit the growth of various cancer cell lines, including those associated with breast and ovarian cancers.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These findings highlight the potential of this compound as a lead compound for anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide?

The synthesis of tetrazole-carboxamide derivatives typically involves multi-step reactions. For example:

  • Step 1 : Condensation of indole-3-ethylamine with a tetrazole-carboxylic acid precursor.
  • Step 2 : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) to attach the p-tolyltetrazole moiety.
  • Reaction Optimization : Use acetic acid as a solvent under reflux (3–5 hours) to improve yield, as demonstrated in analogous indole-tetrazole syntheses .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Key Table : Reaction Conditions for Analogous Compounds

PrecursorSolventCatalystYield (%)Reference
Indole-ethylamine + TetrazoleAcetic acidSodium acetate75–85

Q. How can computational methods predict the binding affinity of this compound to target proteins?

AutoDock Vina is widely used for molecular docking studies due to its efficiency and accuracy:

  • Grid Setup : Define binding pockets using X-ray crystallography data of target enzymes (e.g., CYP51 or GSK-3β).
  • Scoring Function : Vina’s hybrid scoring function evaluates electrostatic, hydrophobic, and hydrogen-bonding interactions .
  • Validation : Compare predicted binding modes with experimental data (e.g., IC₅₀ values) from analogous indole-tetrazole inhibitors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm indole NH (δ 10–12 ppm) and tetrazole protons (δ 8–9 ppm).
  • FTIR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., 332.1017 g/mol) to verify molecular formula .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in silico studies be resolved?

  • Case Example : If in vitro IC₅₀ values conflict with docking scores:
    • Reassess Solubility : Poor solubility may reduce observed activity. Use DMSO/water co-solvents at <1% v/v.
    • Metabolite Screening : LC-MS/MS to detect degradation products under assay conditions .
    • Enzyme Assay Variability : Standardize ATP concentrations (e.g., 1 mM for kinase assays) .

Q. What strategies optimize the selectivity of this compound for CYP51 over human homologs?

  • Structural Analysis : Compare binding pockets of protozoan vs. human CYP51 using homology modeling.
  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the p-tolyl ring to enhance hydrophobic interactions with parasite-specific residues .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG differences between species .

Q. How do pH-dependent solubility changes affect pharmacological profiling?

  • Experimental Design :
    • Solubility Testing : Measure solubility in buffers (pH 1–10) using HPLC-UV.
    • Correlation with pKa : Carboxamide (pKa ~3–4) and tetrazole (pKa ~5–6) groups dominate pH-dependent behavior.
    • Implications : Low solubility at physiological pH (7.4) may necessitate prodrug strategies .

Q. What are the challenges in synthesizing enantiomerically pure analogs?

  • Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) or enzymatic resolution (lipases).
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts for stereocontrol at the indole-ethylamine moiety .
  • Case Study : Analogous N-acylcarbazoles achieved >95% ee via Pd-catalyzed asymmetric coupling .

Q. How can molecular dynamics (MD) simulations improve understanding of binding kinetics?

  • Protocol :
    • System Setup : Solvate the ligand-protein complex in TIP3P water (100 ns simulation).
    • Analysis : Calculate RMSD, ligand-protein hydrogen bonds, and binding free energy (MM-GBSA).
    • Outcome : Identify flexible residues (e.g., loop regions) that modulate binding .

Q. What structural features correlate with antioxidant activity in tetrazole-indole hybrids?

  • SAR Insights :
    • Electron-Donating Groups : Methoxy (-OCH₃) on the indole ring enhances radical scavenging (EC₅₀ ≤ 20 µM).
    • Tetrazole Position : 2H-tetrazoles show higher activity than 1H-isomers due to improved redox stability .

Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?

  • Meta-Analysis : Compile IC₅₀ values from NCI-60 panel and correlate with genomic profiles (e.g., p53 status).
  • Mechanistic Studies : RNA-seq to identify pathways (e.g., apoptosis vs. autophagy) affected by the compound .

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